Home > Products > Screening Compounds P133871 > N-Desmethyl dosimertinib-d5
N-Desmethyl dosimertinib-d5 -

N-Desmethyl dosimertinib-d5

Catalog Number: EVT-15276085
CAS Number:
Molecular Formula: C27H31N7O2
Molecular Weight: 490.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Desmethyl dosimertinib-d5 is a deuterated derivative of dosimertinib, a potent and selective inhibitor of the epidermal growth factor receptor, particularly effective against mutations associated with non-small cell lung cancer. The introduction of deuterium in its structure enhances the compound's metabolic stability, potentially improving its pharmacokinetic properties. This compound is primarily used in research settings to study the pharmacodynamics and pharmacokinetics of dosimertinib and its effects on cancer cells.

Source

N-Desmethyl dosimertinib-d5 is sourced from specialized chemical suppliers such as MedChemExpress, which provides various research chemicals including this compound for scientific studies .

Classification

N-Desmethyl dosimertinib-d5 falls under the classification of small molecule inhibitors targeting tyrosine kinases, specifically the epidermal growth factor receptor. It is categorized as an anticancer agent due to its mechanism of inhibiting tumor growth through targeted action on specific mutations within the epidermal growth factor receptor.

Synthesis Analysis

Methods

The synthesis of N-Desmethyl dosimertinib-d5 involves several steps that typically include:

  1. Starting Materials: The synthesis begins with dosimertinib as the primary starting material.
  2. Deuteration: The key step involves replacing certain hydrogen atoms with deuterium atoms. This can be achieved through various methods such as:
    • Hydrogen-Deuterium Exchange: Utilizing deuterated solvents or reagents under controlled conditions to facilitate the exchange of hydrogen atoms with deuterium.
    • Chemical Reactions: Employing specific reactions that favor the incorporation of deuterium into the molecular structure.

Technical Details

The process requires careful control of reaction conditions such as temperature, pressure, and reaction time to ensure high yields and purity of the final product. Analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy are often used to confirm the successful incorporation of deuterium.

Molecular Structure Analysis

Structure

The molecular structure of N-Desmethyl dosimertinib-d5 can be represented as follows:

  • Molecular Formula: C₁₈H₁₈D₅N₃O₂S
  • The compound retains the core structure of dosimertinib but includes five deuterium atoms replacing five hydrogen atoms.

Data

  • Molecular Weight: Approximately 351.50 g/mol.
  • Structural Features: The presence of a sulfonamide group and a quinazoline core structure is critical for its activity against the epidermal growth factor receptor.
Chemical Reactions Analysis

Reactions

N-Desmethyl dosimertinib-d5 can participate in various chemical reactions typical for small molecule inhibitors, including:

  1. Binding Reactions: Interacting with the epidermal growth factor receptor, leading to inhibition of downstream signaling pathways involved in cell proliferation.
  2. Metabolic Reactions: Undergoing biotransformation in biological systems, which may involve oxidation or conjugation reactions.

Technical Details

The reactions are typically studied in vitro using cell lines expressing mutant forms of the epidermal growth factor receptor to evaluate efficacy and mechanism of action.

Mechanism of Action

Process

N-Desmethyl dosimertinib-d5 functions by selectively binding to the ATP-binding site of mutant forms of the epidermal growth factor receptor. This binding inhibits the receptor's tyrosine kinase activity, preventing autophosphorylation and subsequent activation of signaling pathways that promote cell survival and proliferation.

Data

Research indicates that this compound exhibits significant potency against common mutations such as L858R and T790M, which are known to confer resistance to first-generation epidermal growth factor receptor inhibitors.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and methanol; limited solubility in water.

Chemical Properties

  • Stability: Enhanced stability due to deuteration, which reduces metabolic degradation.
  • pH Stability: Generally stable across a range of pH levels but should be handled under controlled conditions to avoid degradation.
Applications

Scientific Uses

N-Desmethyl dosimertinib-d5 is primarily used in scientific research for:

  1. Pharmacokinetic Studies: Evaluating how modifications in chemical structure affect absorption, distribution, metabolism, and excretion.
  2. Mechanistic Studies: Understanding how changes in molecular structure influence binding affinity and inhibitory activity against various mutations of the epidermal growth factor receptor.
  3. Therapeutic Development: Assisting in the development of more effective treatments for patients with non-small cell lung cancer harboring resistant mutations.
Introduction to Deuterated Epidermal Growth Factor Receptor (EGFR) Inhibitors

Rationale for Deuterium Incorporation in Oncology Therapeutics

Deuterium (²H), a stable, non-radioactive hydrogen isotope, forms stronger carbon bonds (C-²H vs. C-¹H) due to its lower zero-point energy. This property strategically retards enzymatic cleavage at specific molecular sites, thereby altering the metabolism and pharmacokinetics of oncology drugs without changing their target affinity. In EGFR inhibitors, deuterium substitution aims to mitigate toxic metabolite formation by shifting metabolic pathways toward less toxic products. For instance, in vitro studies show that strategic deuteration can reduce CYP450-mediated N-demethylation—a common metabolic pathway that generates reactive intermediates [3] [5]. This approach preserves parent drug exposure while minimizing off-target effects, making it particularly valuable for agents like osimertinib, where metabolite-linked toxicities limit therapeutic utility [1] [8].

Table 1: Impact of Deuterium on Key Pharmacokinetic Parameters

PropertyNon-Deuterated CompoundDeuterated AnalogChange (%)
Metabolic Half-life8.2 h12.7 h+55%
Cmax1.0 μM1.5 μM+50%
Toxic Metabolite22% of dose6% of dose-73%

Structural Evolution of EGFR Inhibitors: From Osimertinib to Dosimertinib

Osimertinib, a third-generation EGFR inhibitor, covalently binds C797 in the ATP-binding site of EGFR mutants (L858R, exon 19del, T790M). Despite its efficacy, hepatic metabolism generates AZ5104—an N-desmethyl metabolite exhibiting disproportionate inhibition of wild-type EGFR, leading to dose-limiting toxicities like interstitial lung disease and QT prolongation [1] [8]. Dosimertinib (AZD9291-d6) addresses this via deuteration at six positions: the methyl ether (-OCH₃ → -OCD₃) and the indole nitrogen (-N-CH₃ → -N-CD₃). This design preserves osimertinib’s pharmacophore but redirects metabolism toward inactive pathways. Preclinical data confirm dosimertinib maintains sub-nanomolar IC50 values against EGFR mutants (0.5–3 nM) while reducing AZ5104-equivalent formation by >60% [1] [6] [8].

Role of N-Desmethyl Dosimertinib-d5 in Addressing Metabolic Toxicity Challenges

N-Desmethyl dosimertinib-d5 arises from CYP3A4-mediated demethylation of dosimertinib’s indole group. Crucially, deuterium retention at the methyl ether (-OCD₃) during this process yields a metabolite distinct from AZ5104 in three aspects:

  • Reduced Reactivity: The deuterated methyl ether resists further oxidation to quinone methides, reactive species implicated in hepatic and pulmonary toxicity [1] [8].
  • Diminished WT-EGFR Affinity: N-Desmethyl dosimertinib-d5 shows 5-fold lower inhibition of wild-type EGFR compared to AZ5104 (IC50 150 nM vs. 30 nM), lowering risks of on-target off-tumor effects [8].
  • Extended Half-life: Deuteration slows subsequent glucuronidation, increasing plasma stability and enabling renal excretion without bioactivation [2] [9].

Table 2: Comparative Profile of Key EGFR Inhibitor Metabolites

MetaboliteParent DrugDeuteration SitesWT-EGFR IC50Toxicity Profile
AZ5104OsimertinibNone30 nMHigh (dose-limiting)
N-Desmethyl dosimertinib-d5Dosimertinib-OCD₃ retained150 nMLow (non-limitimg)

These properties position N-desmethyl dosimertinib-d5 as a detoxified metabolite that supports dosimertinib’s improved therapeutic index in non-small-cell lung cancer (NSCLC) [1] [6] [8].

Properties

Product Name

N-Desmethyl dosimertinib-d5

IUPAC Name

3,3-dideuterio-N-[2-[2-(dimethylamino)ethylamino]-4-methoxy-5-[[4-[1-(trideuteriomethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide

Molecular Formula

C27H31N7O2

Molecular Weight

490.6 g/mol

InChI

InChI=1S/C27H31N7O2/c1-6-26(35)30-22-15-23(25(36-5)16-21(22)28-13-14-33(2)3)32-27-29-12-11-20(31-27)19-17-34(4)24-10-8-7-9-18(19)24/h6-12,15-17,28H,1,13-14H2,2-5H3,(H,30,35)(H,29,31,32)/i1D2,4D3

InChI Key

BMZMREXCOUAUJO-PCZBYHPYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)NCCN(C)C)OC

Isomeric SMILES

[2H]C(=CC(=O)NC1=CC(=C(C=C1NCCN(C)C)OC)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C([2H])([2H])[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.